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Compound of Interest

Compound Name: 4-Bromo-2-methoxypyrimidine

Cat. No.: B1371557 Get Quote

Introduction: The Strategic Importance of the
Pyrimidine Core in Agrochemicals
The pyrimidine ring is a privileged scaffold in the world of agrochemicals, forming the core

structure of a multitude of highly effective fungicides, herbicides, and insecticides.[1] Its

nitrogen-rich, electron-deficient nature allows for a wide range of chemical modifications,

enabling the fine-tuning of biological activity, selectivity, and environmental fate. Within the

arsenal of pyrimidine-based building blocks, 4-Bromo-2-methoxypyrimidine stands out as a

particularly versatile and strategic intermediate.[2][3] This guide provides an in-depth

exploration of the chemical reactivity of 4-Bromo-2-methoxypyrimidine and its application in

the synthesis of key agrochemical classes, complete with detailed experimental protocols for

researchers and scientists in the field of crop protection.

The strategic positioning of the bromo and methoxy groups on the pyrimidine ring of 4-Bromo-
2-methoxypyrimidine offers a platform for regioselective functionalization. The carbon-

bromine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling

reactions, providing a robust method for the introduction of aryl, heteroaryl, or alkyl

substituents. Concurrently, the 2-methoxy group can be a stable moiety or can be transformed,

for instance, through demethylation followed by substitution, expanding the synthetic

possibilities. This dual functionality makes 4-Bromo-2-methoxypyrimidine a valuable starting
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material for creating diverse libraries of compounds for high-throughput screening in

agrochemical discovery.

Core Physicochemical Properties of 4-Bromo-2-
methoxypyrimidine
A thorough understanding of the physicochemical properties of 4-Bromo-2-
methoxypyrimidine is essential for its effective use in synthesis.

Property Value

Molecular Formula C₅H₅BrN₂O

Molecular Weight 189.01 g/mol

CAS Number 959240-72-3

Appearance Off-white to light yellow crystalline solid

Solubility

Soluble in common organic solvents such as

Dichloromethane (DCM), Tetrahydrofuran

(THF), and Dimethylformamide (DMF).

Key Chemical Transformations and Applications in
Agrochemical Synthesis
The reactivity of 4-Bromo-2-methoxypyrimidine is primarily dictated by the C-Br bond at the

4-position, which is amenable to a variety of powerful bond-forming reactions. The following

sections detail the application of this key intermediate in the synthesis of agrochemical

precursors through three major classes of reactions: Suzuki-Miyaura Coupling, Buchwald-

Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon
Bonds for Fungicide and Herbicide Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C-C bonds between an organohalide and an organoboron compound.[4] In the
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context of agrochemical synthesis, this reaction is instrumental in constructing biaryl or

heteroaryl-aryl linkages, which are common motifs in fungicides and herbicides. The reaction of

4-Bromo-2-methoxypyrimidine with various aryl or heteroaryl boronic acids or esters

provides a direct route to 4-substituted-2-methoxypyrimidines.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable

ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or

Pd(dppf)Cl₂ are often effective.[4] The base, typically an inorganic carbonate or phosphate, is

essential for the transmetalation step of the catalytic cycle. A mixed solvent system, often

containing water, can enhance the solubility of the base and facilitate the reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow
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Reaction Setup

Reaction

Work-up & Purification

Dry Schlenk Flask under Inert Atmosphere (Ar/N2)

Add 4-Bromo-2-methoxypyrimidine,
Arylboronic Acid, Base (e.g., K2CO3)

Add Palladium Catalyst (e.g., Pd(PPh3)4)

Add Degassed Solvent (e.g., Dioxane/Water)

Heat Reaction Mixture (e.g., 80-100 °C)

Monitor by TLC/LC-MS

Cool to Room Temperature

Dilute with Organic Solvent,
Wash with Water & Brine

Dry Organic Layer (e.g., Na2SO4)

Concentrate under Reduced Pressure

Purify by Column Chromatography

product

4-Aryl-2-methoxypyrimidine

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura coupling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1371557?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides

Data is representative and compiled based on general principles and outcomes for similar

substrates, as specific quantitative data for a wide array of Suzuki couplings with 4-Bromo-2-
methoxypyrimidine is not extensively documented in a single source.

Entry
Aryl
Boronic
Acid

Palladiu
m
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Phenylbo

ronic acid

Pd(OAc)₂

(2)
PPh₃ (4) K₂CO₃

Dioxane/

H₂O
100 65-85

2

4-

Tolylboro

nic acid

Pd(PPh₃)

₄ (3)
- K₂CO₃

Dioxane/

H₂O
100 80-95

3

3-

Pyridinyl

boronic

acid

Pd₂(dba)

₃ (1.5)

SPhos

(3)
Cs₂CO₃ Toluene 90 85-95

4

2-

Thiophen

eboronic

acid

Pd(OAc)₂

(2)

XPhos

(4)
K₃PO₄

Dioxane/

H₂O
100 80-92

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyrimidine with

Phenylboronic Acid

This protocol is adapted from established procedures for similar bromopyrimidine substrates.[4]

Materials:

4-Bromo-2-methoxypyrimidine

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)

1,4-Dioxane (anhydrous, degassed)

Water (degassed)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk flask, add 4-Bromo-2-methoxypyrimidine (1.0 equiv),

phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three

times.

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of

0.1-0.2 M with respect to the 4-Bromo-2-methoxypyrimidine.

Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-

phenylpyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds
for Anilinopyrimidine Fungicides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds. This reaction is particularly relevant in agrochemical

synthesis for the preparation of anilinopyrimidine fungicides, such as analogues of

pyrimethanil. By coupling 4-Bromo-2-methoxypyrimidine with various anilines or other

amines, a diverse range of N-aryl or N-alkyl-2-methoxypyrimidin-4-amines can be synthesized.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination

hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich

phosphine ligand (e.g., XPhos, SPhos, or Xantphos). These ligands facilitate the crucial

reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide

(NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate

the active palladium-amido complex.

Diagram of the Buchwald-Hartwig Amination Pathway

4-Bromo-2-methoxypyrimidine +
R-NH2 (Amine)

Pd Catalyst (e.g., Pd2(dba)3)
Ligand (e.g., XPhos)
Base (e.g., NaOtBu)

Solvent (e.g., Toluene)

Reaction Conditions
4-Amino-2-methoxypyrimidine Derivative

C-N Bond Formation

Click to download full resolution via product page

Caption: Key components of Buchwald-Hartwig amination.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl

Bromides Data is representative and compiled based on general principles and outcomes for

similar substrates.
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Entry Amine

Palladiu
m
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1 Aniline
Pd(OAc)₂

(2)

Xantphos

(4)
Cs₂CO₃ Toluene 110 75-90

2
Morpholi

ne

Pd₂(dba)

₃ (1.5)

XPhos

(3)
NaOtBu Toluene 100 85-95

3
Benzyla

mine

Pd(OAc)₂

(2)

BINAP

(3)
Cs₂CO₃ Dioxane 110 70-85

4

n-

Butylami

ne

Pd₂(dba)

₃ (1.5)

RuPhos

(3)
K₃PO₄ Dioxane 100 80-92

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-methoxypyrimidine with

Aniline

This protocol is adapted from established procedures for similar bromopyridine and

bromopyrimidine substrates.

Materials:

4-Bromo-2-methoxypyrimidine

Aniline

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous Toluene

Ethyl acetate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1371557?utm_src=pdf-body
https://www.benchchem.com/product/b1371557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).

Add 4-Bromo-2-methoxypyrimidine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 equiv).

Heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with saturated

aqueous NH₄Cl.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford N-phenyl-2-

methoxypyrimidin-4-amine.

Nucleophilic Aromatic Substitution (SNAr): A Direct
Route to Functionalized Pyrimidines
The electron-deficient nature of the pyrimidine ring makes it susceptible to Nucleophilic

Aromatic Substitution (SNAr), particularly at positions ortho and para to the ring nitrogens
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(positions 2, 4, and 6). While the 4-position of 4-Bromo-2-methoxypyrimidine is substituted

with a bromine atom, which is a good leaving group, SNAr reactions with strong nucleophiles

can also be explored. This provides a direct, metal-free method to introduce a variety of

functional groups.

Causality Behind Experimental Choices: SNAr reactions are typically favored by strong

nucleophiles (e.g., alkoxides, thiolates, amides) and polar aprotic solvents (e.g., DMF, DMSO)

that can stabilize the charged intermediate (Meisenheimer complex).[5] The reaction rate is

often enhanced by heating.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

4-Bromo-2-methoxypyrimidine Meisenheimer Complex
+ Nu-

4-Substituted-2-methoxypyrimidine
- Br-

Click to download full resolution via product page

Caption: Simplified SNAr mechanism.

Table 3: Representative Nucleophiles and Conditions for SNAr on Halopyrimidines Data is

representative and compiled based on general principles and outcomes for similar substrates.
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Entry
Nucleophile
(Nu⁻)

Reagent Solvent Temp (°C)
Product
Type

1
RO⁻

(Alkoxide)

Sodium

methoxide
Methanol Reflux

4-Alkoxy-2-

methoxypyri

midine

2
RS⁻

(Thiolate)

Sodium

thiophenoxid

e

DMF 80-100

2-Methoxy-4-

(arylthio)pyri

midine

3 R₂N⁻ (Amide) Piperidine DMSO 120

2-Methoxy-4-

(piperidino)py

rimidine

4
CN⁻

(Cyanide)

Sodium

cyanide
DMSO 100-120

2-Methoxy-4-

cyanopyrimidi

ne

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol is a general representation of an SNAr reaction on a bromopyrimidine.

Materials:

4-Bromo-2-methoxypyrimidine

Sodium methoxide (solid or as a solution in methanol)

Methanol or DMF

Dichloromethane (DCM)

Water

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Procedure:

Dissolve 4-Bromo-2-methoxypyrimidine (1.0 equiv) in methanol or DMF in a round-

bottom flask.

Add sodium methoxide (1.5 equiv) portion-wise at room temperature.

Heat the reaction mixture to reflux and monitor by TLC until the starting material is

consumed.

Cool the reaction mixture to room temperature and quench by the addition of water.

Extract the product with dichloromethane (3x).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure.

Purify the resulting residue by flash chromatography to yield 2,4-dimethoxypyrimidine.

Conclusion: A Versatile Building Block for Future
Agrochemicals
4-Bromo-2-methoxypyrimidine is a high-value intermediate for the synthesis of a wide range

of potential agrochemicals. Its well-defined reactivity allows for selective functionalization

through powerful and reliable synthetic methods such as Suzuki-Miyaura coupling, Buchwald-

Hartwig amination, and nucleophilic aromatic substitution. The protocols and data presented in

this guide, based on established chemical principles and literature precedents for analogous

systems, provide a solid foundation for researchers to explore the synthesis of novel

fungicides, herbicides, and other crop protection agents. The continued exploration of the

synthetic utility of 4-Bromo-2-methoxypyrimidine is poised to contribute significantly to the

discovery and development of the next generation of agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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